molecular formula C29H30N4O2S B267188 N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

Katalognummer B267188
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: DDVXXAUEBHJXLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and plays an important role in regulating various physiological functions, including cardiovascular, respiratory, and central nervous system activities. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemic heart disease, asthma, and Parkinson's disease.

Wirkmechanismus

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine is an endogenous ligand that binds to the A1 receptor and activates a signaling cascade that regulates various physiological functions, including cardiovascular, respiratory, and central nervous system activities. By blocking the A1 receptor, DPCPX inhibits the downstream signaling pathways that are activated by adenosine, leading to the physiological effects observed in various disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPCPX are largely dependent on the specific disease state being studied. In ischemic heart disease, DPCPX reduces infarct size and improves myocardial function by blocking the adenosine A1 receptor, which plays a key role in mediating ischemic injury. In asthma, DPCPX inhibits airway hyperresponsiveness and inflammation by blocking the adenosine A1 receptor, which is upregulated in asthmatic airways. In Parkinson's disease, DPCPX improves motor function and reduces dopaminergic neuron loss by blocking the adenosine A1 receptor, which is involved in the regulation of dopamine release and uptake.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using DPCPX in lab experiments is its high selectivity and potency for the adenosine A1 receptor. This allows researchers to specifically target the A1 receptor and study its role in various disease states. However, one of the limitations of using DPCPX is its potential off-target effects on other adenosine receptor subtypes, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of DPCPX. One area of research is the development of more potent and selective A1 receptor antagonists that can be used for therapeutic applications in various disease states. Another area of research is the identification of novel signaling pathways that are activated by the adenosine A1 receptor and their potential role in disease pathogenesis. Additionally, the use of DPCPX in combination with other therapeutic agents may provide synergistic effects and improve treatment outcomes in various disease states.

Synthesemethoden

The synthesis of DPCPX involves a series of chemical reactions that start with the condensation of 1,3-diphenyl-2-propanone with piperazine in the presence of acetic anhydride to form 4-(diphenylmethyl)piperazine. The resulting compound is then reacted with 4-nitrobenzoyl chloride in the presence of triethylamine to form 4-(diphenylmethyl)-1-(4-nitrobenzoyl)piperazine. The nitro group is then reduced to an amino group using palladium on carbon catalyst, followed by the reaction with thiophosgene to form N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemic heart disease, asthma, and Parkinson's disease. In ischemic heart disease, DPCPX has been shown to reduce infarct size and improve myocardial function by blocking the adenosine A1 receptor, which plays a key role in mediating ischemic injury. In asthma, DPCPX has been shown to inhibit airway hyperresponsiveness and inflammation by blocking the adenosine A1 receptor, which is upregulated in asthmatic airways. In Parkinson's disease, DPCPX has been shown to improve motor function and reduce dopaminergic neuron loss by blocking the adenosine A1 receptor, which is involved in the regulation of dopamine release and uptake.

Eigenschaften

Produktname

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

Molekularformel

C29H30N4O2S

Molekulargewicht

498.6 g/mol

IUPAC-Name

N-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C29H30N4O2S/c34-27(23-15-16-23)31-29(36)30-25-14-8-7-13-24(25)28(35)33-19-17-32(18-20-33)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,26H,15-20H2,(H2,30,31,34,36)

InChI-Schlüssel

DDVXXAUEBHJXLF-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.